molecular formula C14H22N6O2 B2358507 3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 302590-34-7

3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue: B2358507
Numéro CAS: 302590-34-7
Poids moléculaire: 306.37
Clé InChI: QGMPXNNARFYZGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H22N6O2 and its molecular weight is 306.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4O2C_{13}H_{20}N_4O_2, with a molecular weight of 264.33 g/mol. The structural characteristics include a purine core substituted with a methyl group, a piperazine moiety, and an isopropyl group, which may influence its biological activity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-Methyl derivative (similar)MCF70.01
Pyrazole derivativeNCI-H4600.39
Methylxanthine derivativeA5490.25

These findings suggest that modifications on the purine structure can enhance cytotoxicity against cancer cells, indicating that our compound may exhibit similar properties.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) :
    • Compounds similar to our target have shown AChE inhibitory activity with IC50 values ranging from 0.089 µM to 4.9 µM.
    • The presence of piperazine and methyl groups appears to enhance this activity.
  • Aurora Kinase Inhibition :
    • Related compounds have demonstrated significant inhibition of Aurora-A kinase, crucial for cell division.
    • IC50 values reported for related derivatives range from 0.16 µM to 0.67 µM.

Study 1: Anticancer Evaluation

A study conducted by Li et al. evaluated several purine derivatives for their anticancer properties against MCF7 and NCI-H460 cell lines. The results indicated that modifications on the purine structure significantly affected cytotoxicity:

  • Compound A : IC50 = 0.01 µM (MCF7)
  • Compound B : IC50 = 0.39 µM (NCI-H460)

These results emphasize the importance of structural modifications in enhancing anticancer activity.

Study 2: AChE Inhibition

In another study focusing on enzyme inhibition, derivatives similar to our compound were assessed for AChE inhibitory activity using Ellman's method:

CompoundIC50 (µM)
Compound X0.089
Compound Y0.552
Compound Z4.9

The most active derivative exhibited an IC50 value of 0.089 µM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's.

Propriétés

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-9(2)20-10-11(18(4)14(22)16-12(10)21)15-13(20)19-7-5-17(3)6-8-19/h9H,5-8H2,1-4H3,(H,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMPXNNARFYZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.